REACTION_CXSMILES
|
[S:1]1CC(O)S[CH2:3][CH:2]1O.[C:9]([CH2:11][C:12]([NH2:14])=[O:13])#[N:10].CO>O>[NH2:10][C:9]1[S:1][CH:2]=[CH:3][C:11]=1[C:12]([NH2:14])=[O:13]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S1C(CSC(C1)O)O
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
TEA
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to about 50-60° C. for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to RT
|
Type
|
CUSTOM
|
Details
|
A fine precipitate formed upon addition, which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=CC1C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 143% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |